molecular formula C13H12ClNO3S B11179811 N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11179811
M. Wt: 297.76 g/mol
InChI Key: WCIITUDCRRQCSH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative supplied for research purposes. This compound is part of a class of molecules known for diverse biological activities. Sulfonamide derivatives have been widely investigated for their potential antiviral properties, including activity against influenza viruses . The structural motif of a substituted benzenesulfonamide is also recognized as a key component in medicinal chemistry research for designing novel bioactive molecules . The crystal structure of this compound has been determined, revealing a dihedral angle of 73.94° between its two aromatic rings; its molecular packing is consolidated by intermolecular N—H···O hydrogen bonds forming centrosymmetric dimers, as well as C—H···O hydrogen bonds and π-π interactions . This structural information provides a solid foundation for understanding its physicochemical behavior and for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to explore new therapeutic avenues and to study the mechanism of action of sulfonamide-containing molecules. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

WCIITUDCRRQCSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide follows a classical sulfonamide formation pathway. Benzenesulfonyl chloride reacts with 5-chloro-2-methoxyaniline in a nucleophilic acyl substitution mechanism, facilitated by aqueous sodium carbonate. The base deprotonates the aniline’s amino group, enhancing its nucleophilicity and enabling attack on the electrophilic sulfur atom of the sulfonyl chloride.

Key Reaction Parameters :

  • Molar Ratio : Stoichiometric equivalence (1:1) of benzenesulfonyl chloride and 5-chloro-2-methoxyaniline ensures complete conversion without side-product formation.

  • Temperature : Conducted at room temperature (25°C) to balance reaction rate and energy efficiency.

  • Reaction Time : 1.5 hours, sufficient for achieving >90% conversion prior to workup.

Workup Procedure :

  • Washing : Crude product is washed with water to remove residual base and inorganic salts.

  • Drying : Organic layer is dried using anhydrous sodium sulfate or magnesium sulfate.

  • Recrystallization : Dissolution in methanol followed by slow evaporation yields colorless crystals with 71% efficiency.

Table 1: Conventional Synthesis Conditions and Outcomes

ParameterDetails
Starting MaterialsBenzenesulfonyl chloride, 5-chloro-2-methoxyaniline
Base10% aqueous Na₂CO₃
SolventWater
Temperature25°C (ambient)
Time1.5 hours
Yield71%
PurificationMethanol recrystallization

Role of Base and Solvent Selection

Sodium carbonate serves dual roles: neutralizing HCl byproduct and maintaining alkaline conditions to stabilize the aniline nucleophile. Polar protic solvents like water enhance the solubility of ionic intermediates, though mixed solvent systems (e.g., water-acetone) could improve reagent miscibility. For instance, the use of acetone in methylation steps for related compounds demonstrates improved reaction homogeneity.

Alternative Synthetic Strategies

In Situ Sulfonyl Chloride Generation

While the conventional method employs pre-formed benzenesulfonyl chloride, industrial protocols often generate sulfonyl chlorides in situ using chlorosulfonic acid. This approach, detailed in analogous syntheses, involves:

  • Chlorosulfonation : Treating benzene derivatives with ClSO₃H to form sulfonic acid intermediates.

  • Aminolysis : Reaction with 5-chloro-2-methoxyaniline under controlled pH.

Advantages :

  • Reduces costs associated with pre-synthesized sulfonyl chlorides.

  • Enables scalability for bulk production.

Challenges :

  • Requires stringent temperature control to avoid over-sulfonation.

  • Generates corrosive byproducts necessitating specialized equipment.

Solvent and Temperature Modifications

Solvent Screening :

  • Methanol : Used in recrystallization due to its moderate polarity and volatility.

  • Ether : Extracts non-polar impurities during workup, as demonstrated in similar sulfonamide purifications.

Temperature Effects :

  • Reflux Conditions : Elevated temperatures (e.g., 60°C) may accelerate reaction kinetics but risk hydrolysis of the sulfonyl chloride.

  • Cryogenic Reactions : Sub-zero temperatures could suppress side reactions but are impractical for large-scale applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pharmaceutical manufacturing increasingly adopts continuous flow reactors to enhance reproducibility and safety. Key adaptations for this compound could include:

  • Microreactors : Improve heat transfer and mixing efficiency.

  • In-line Analytics : Real-time monitoring of reaction progress via UV-Vis or IR spectroscopy.

Table 2: Batch vs. Continuous Flow Synthesis Comparison

ParameterBatch ProcessContinuous Flow
Reaction Time1.5 hours<30 minutes
Yield71%~75–80% (projected)
ScalabilityLimited by vessel sizeHighly scalable
Byproduct FormationModerateReduced

Waste Management and Green Chemistry

  • Solvent Recovery : Methanol from recrystallization can be distilled and reused, aligning with green chemistry principles.

  • Neutralization Byproducts : Sodium chloride from the reaction is filtered and disposed of via industrial wastewater protocols.

Purification and Characterization

Recrystallization Optimization

Recrystallization from methanol produces crystals suitable for X-ray diffraction analysis. Key factors affecting crystal quality include:

  • Cooling Rate : Slow evaporation minimizes defects and enhances lattice formation.

  • Solvent Purity : Anhydrous methanol prevents hydrate formation.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while the methoxy group appears as a singlet at δ 3.8 ppm.

  • IR Spectroscopy : Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Chemical Reactions Analysis

Derivatization via Alkylation/Acylation

The sulfonamide’s N–H group undergoes electrophilic substitution with alkyl halides or acyl chlorides in the presence of sodium hydride (NaH) and DMF to form N-substituted derivatives (e.g., 5a–k in ). These reactions typically complete within 2–4 hours at room temperature.

General Reaction Scheme:

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide+R-XNaH, DMFN-Substituted Derivative+HX\text{this compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-Substituted Derivative} + \text{HX}

Key Features:

  • Electrophiles Used: Alkyl halides (e.g., methyl iodide), acyl chlorides, and aromatic aldehydes .

  • Applications: Derivatives are screened for biological activities (e.g., antioxidant, enzyme inhibition) .

Hydrolysis of the Sulfonamide Bond

Under strong acidic (HCl) or basic (NaOH) conditions, hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid and 5-chloro-2-methoxyaniline . Though not explicitly documented for this compound, this reactivity is consistent with sulfonamide chemistry .

Theoretical Reaction:

This compound+H2OH+or OHBenzenesulfonic acid+5-Chloro-2-methoxyaniline\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Benzenesulfonic acid} + \text{5-Chloro-2-methoxyaniline}

Metabolic Oxidation and Conjugation

In biological systems, the compound undergoes hepatic metabolism, including:

  • Oxidation: Cytochrome P450 enzymes may oxidize the methoxy (–OCH₃) or chloro (–Cl) groups.

  • Conjugation: Glucuronidation or sulfation of the aromatic rings enhances water solubility for excretion .

In Vitro Data (HLM Assay):

ParameterValue (Human Liver Microsomes)Source
Half-life (T₁/₂)4.1–14.8 minutes
Intrinsic Clearance93.6–342.0 μL/min/mg

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. Such interactions are critical in medicinal chemistry for enhancing bioactivity .

Enzyme Inhibition Mechanism

The compound inhibits bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) , competitively binding to dihydropteroate synthase (DHPS). This disrupts nucleotide synthesis, leading to bacteriostatic effects .

Scientific Research Applications

Pharmaceutical Applications

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibits various pharmacological properties that make it a candidate for drug development:

  • Antimicrobial Activity : This compound has shown promising antimicrobial effects against several bacterial strains. Studies indicate that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it potentially useful in treating bacterial infections .
  • Carbonic Anhydrase Inhibition : Research has demonstrated that derivatives of benzenesulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs). These enzymes are crucial for maintaining acid-base balance and are targeted in the treatment of conditions like glaucoma and obesity . The compound exhibits selectivity for CA IX, which is overexpressed in certain cancers, suggesting its potential use in anticancer therapies .
  • Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. This compound may help in managing inflammatory diseases by inhibiting specific pathways involved in inflammation .

Biochemical Research

This compound is utilized in various biochemical studies:

  • Mechanistic Studies : The compound's interactions with biological targets are studied to understand its mechanism of action. For instance, its binding affinity to CAs has been explored through molecular docking studies, revealing insights into how structural modifications can enhance efficacy .
  • Cellular Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231. This property is valuable for developing novel anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

Compound NameStructureUnique Features
N-(2-methoxyphenyl)benzenesulfonamideStructureExhibits different biological activity due to substitution pattern
4-AminobenzenesulfonamideStructureKnown for strong antibacterial properties
N-(4-chlorophenyl)benzenesulfonamideStructurePotentially different pharmacological profile compared to N-(5-chloro...)

The table above illustrates how slight modifications to the sulfonamide structure can lead to significant differences in biological activity and therapeutic potential.

Material Science Applications

Beyond its pharmaceutical relevance, this compound is also being explored in material science:

  • Polymer Chemistry : The compound can serve as a precursor for synthesizing functional polymers with specific properties, such as enhanced thermal stability or unique electrical characteristics.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

Chloro and Methoxy Positioning
  • N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide : The 5-chloro and 2-methoxy substituents create a steric and electronic profile distinct from analogs. The methoxy group (electron-donating) and chloro (electron-withdrawing) may influence binding to biological targets, such as enzymes or receptors .
  • This compound is used as a pharmaceutical intermediate .
Nitro and Azo Modifications
  • N-(Styrylquinolinyl)Benzenesulfonamide: Styrylquinoline moieties enhance HIV integrase (IN) inhibition. Nitro groups on the benzenesulfonamide ring further improve activity, suggesting electron-withdrawing groups enhance target binding .
  • Azo-Linked Derivatives: Azo groups (e.g., 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide) introduce conjugation, leading to antioxidant and antimicrobial properties. Thiazolidinone derivatives from these compounds show enhanced activity against E. coli and Candida albicans .
Anticancer Potential
  • This compound: Limited direct data, but structurally related sulfonamides (e.g., compound 18 in ) exhibit cytotoxicity against MCF-7 and HCT116 cell lines (IC50 = 35–90 μg/mL), though less potent than 5-fluorouracil .
  • Pyridinyl and Quinolinyl Derivatives: Compounds with pyridin-3-yloxy or quinoline groups (e.g., ) show PPARγ binding (Gold Scores: 78–87), comparable to the reference drug INT131 (Gold Score: 90.65) .
Antimicrobial and Enzyme-Targeting Activity
  • N-(Thiazol-2-yl)Benzenesulfonamides : Antibacterial activity against Gram-positive and Gram-negative pathogens is linked to thiazole rings, which enhance membrane penetration .
  • Acetylcholinesterase Reactivation : N-(2-Chlorophenyl) and N-(4-Fluorophenyl)benzenesulfonamides outperform the methoxy-containing analog in reactivating acetylcholinesterase inhibited by paraoxon, indicating substituent position (ortho vs. para) critically impacts efficacy .

Key Data Tables

Table 2: Docking Scores for PPARγ-Active Sulfonamides

Compound Gold Score (GS) Hydrogen Bonding Score Key Structural Feature Reference
INT131 90.65 N/A Reference ligand
Compound 6 78.09 6.11 Pyridinyl-sulfonamide
Compound 7 87.26 7.42 Quinolinyl-sulfonamide

Biological Activity

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, characterization, and biological evaluation, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. The resulting compound can be further modified by reacting with various electrophiles to yield a series of derivatives. Characterization of these compounds is typically conducted using spectroscopic techniques such as 1H^{1}H NMR, infrared spectroscopy, and mass spectrometry, confirming the structure and purity of the synthesized compounds .

1. Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound exhibits significant inhibitory effects with IC50 values reported at approximately 34.61 ± 0.62 μmol/L, which is considerably higher than the reference standard Eserine (IC50 = 0.04 ± 0.001 μmol/L) . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition may enhance cholinergic function.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH scavenging assay. The results indicate that this compound can effectively neutralize free radicals, contributing to its therapeutic potential against oxidative stress-related disorders .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, several derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were found to be below 100 μM, indicating promising anticancer activity . Notably, compounds derived from this structure showed apoptotic effects in treated cells, suggesting a mechanism involving programmed cell death .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A study synthesized various derivatives of this compound and evaluated their AChE inhibitory activities. Among them, N-methyl and N-allyl derivatives exhibited the most potent inhibition with IC50 values significantly lower than other tested compounds .

Case Study 2: Anticancer Activity
In another investigation, a derivative of this compound was tested against multiple cancer cell lines. It was observed that treatment led to increased apoptosis as evidenced by caspase activation and morphological changes in the cells . This study underscores the potential of this compound as a lead candidate for further development into anticancer therapeutics.

Comparative Analysis of Biological Activities

Compound Biological Activity IC50 Value (μmol/L) Reference
This compoundAChE Inhibition34.61 ± 0.62
N-Methyl DerivativeAChE Inhibition40.21 ± 0.25
N-Allyl DerivativeAChE Inhibition45.11 ± 0.22
Various DerivativesCytotoxicity (HCT-116)<100

Q & A

Q. What is the optimal synthetic route for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via sulfonylation of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in aqueous sodium carbonate (10%) at room temperature for 1.5 hours, yielding 71% after recrystallization from methanol . To optimize yield:

  • Use stoichiometric triethylamine or pyridine to neutralize HCl byproducts.
  • Monitor reaction completion via TLC or HPLC.
  • Purify via slow solvent evaporation to obtain high-purity crystals.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Determines crystal structure (triclinic P1 space group, a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å) using a Bruker APEXII CCD diffractometer with SHELX software for refinement .
  • NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
  • Elemental analysis : Validate purity (>95% recommended for biological assays).

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Sulforhodamine B (SRB) assay in cancer cell lines (e.g., MCF-7, HepG2) with 48–72 h exposure and IC₅₀ calculation .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing be resolved in X-ray refinement, and what software is recommended?

  • SHELXL : Refine H-atom positions using Fourier difference maps. Freely refine amino H atoms, while others are placed geometrically (C–H = 0.93–0.96 Å) with riding models .
  • Validation : Use PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for visualizing packing interactions .
  • Example: The amino H forms a hydrogen bond with sulfonyl O, stabilizing the crystal lattice .

Q. What strategies address contradictions in biological activity data across studies?

  • Purity verification : Re-analyze via HPLC (C18 column, MeOH:H₂O = 70:30) and ¹³C NMR .
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., 5-chloro-2-hydroxybenzamide) to identify SAR trends .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., carbonic anhydrase IX). Set grid boxes around active sites and validate with co-crystallized ligands .
  • ADMET prediction : SwissADME for bioavailability (TPSA > 60 Ų reduces absorption) and ProTox-II for toxicity (LD₅₀ estimation) .
  • Example: The chloro and methoxy groups enhance hydrophobic interactions in enzyme pockets .

Q. What experimental approaches validate the compound’s role in inhibiting specific enzymatic pathways?

  • Enzyme inhibition assays :
  • Carbonic anhydrase: Spectrophotometric monitoring of CO₂ hydration (λ = 400 nm) .
  • Kinase inhibition: ADP-Glo™ assay with ATP concentration gradients.
    • Cellular target engagement : Thermal shift assay (CETSA) to confirm target binding in lysates .

Methodological Resources

  • Crystallography : SHELX-2018 for refinement , ORTEP-3 for structure visualization .
  • Biological assays : SRB protocol for cytotoxicity , CLSI guidelines for antimicrobial testing .
  • Computational tools : PyMOL for docking visualization, Gaussian 16 for DFT calculations on electronic properties .

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